molecular formula C13H14N2 B079154 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole CAS No. 14714-06-8

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B079154
CAS No.: 14714-06-8
M. Wt: 198.26 g/mol
InChI Key: ZGBVBTYRFINFCZ-UHFFFAOYSA-N
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Description

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole typically involves the condensation of phenylhydrazine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired indazole derivative . Industrial production methods often employ similar synthetic routes but may include additional steps to optimize yield and purity.

Chemical Reactions Analysis

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies investigating its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and hypertension.

    Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

1-Phenyl-4,5,6,7-tetrahydro-1H-indazole can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

1-phenyl-4,5,6,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-3,7-8,10H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBVBTYRFINFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611707
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14714-06-8
Record name 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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